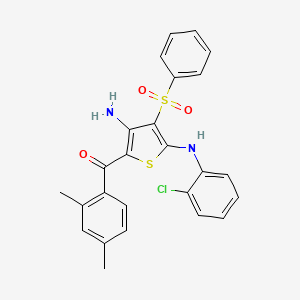

3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)-5-(2,4-DIMETHYLBENZOYL)THIOPHENE-2,4-DIAMINE

CAS No.: 892289-35-9

Cat. No.: VC4245433

Molecular Formula: C25H21ClN2O3S2

Molecular Weight: 497.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892289-35-9 |

|---|---|

| Molecular Formula | C25H21ClN2O3S2 |

| Molecular Weight | 497.02 |

| IUPAC Name | [3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |

| Standard InChI | InChI=1S/C25H21ClN2O3S2/c1-15-12-13-18(16(2)14-15)22(29)23-21(27)24(33(30,31)17-8-4-3-5-9-17)25(32-23)28-20-11-7-6-10-19(20)26/h3-14,28H,27H2,1-2H3 |

| Standard InChI Key | MSWXBADUQNIKNQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Thiophene Framework

The compound is built around a thiophene ring, a five-membered heterocycle containing one sulfur atom. Thiophene derivatives are prized for their electronic properties, which arise from the aromatic π-system delocalized across the ring. In this molecule, the thiophene core is substituted at the 2, 3, 4, and 5 positions, creating a highly functionalized structure.

Functional Group Analysis

-

Benzenesulfonyl Group (C₆H₅SO₂): Attached at the 3-position, this electron-withdrawing group enhances the compound’s stability and influences its solubility profile.

-

2-Chlorophenylamino Substituent (C₆H₄ClNH): Positioned at the 2-amino (N2) site, the chlorine atom introduces steric and electronic effects that may modulate interactions with biological targets.

-

2,4-Dimethylbenzoyl Group (C₉H₉O): Located at the 5-position, this acyl group contributes to the compound’s lipophilicity, potentially improving membrane permeability .

Table 1: Comparative Molecular Properties of Thiophene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₂₇H₂₂ClN₃O₃S₂ | 544.06 | Benzenesulfonyl, 2-chlorophenylamino |

| 3-(Benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine | C₂₇H₂₆N₂O₃S | 470.58 | Benzenesulfonyl, 3-methoxyphenylamino |

| 5-Benzoyl-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine | C₂₆H₂₄N₂O₄S₂ | 492.61 | 4-Methoxybenzenesulfonyl, 2,6-dimethylphenylamino |

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of this compound likely involves multi-step organic transformations, drawing from established methodologies for analogous thiophene derivatives:

Friedel-Crafts Acylation

Physicochemical Properties and Reactivity

Solubility and Stability

The compound is expected to exhibit limited aqueous solubility due to its aromatic substituents, a common trait among sulfonated thiophenes. Stability studies on similar compounds suggest degradation thresholds above 200°C, making it suitable for high-temperature applications.

Reactivity Profile

-

Electrophilic Substitution: The electron-rich thiophene ring may undergo nitration or halogenation at the 4-position.

-

Nucleophilic Attack: The amino groups at positions 2 and 4 are susceptible to acylation or alkylation.

Research Challenges and Future Directions

Synthetic Hurdles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume